Enabling Multiple Distinct Medicinal Chemistry Programs from a Single Scaffold
This compound serves as a documented reactant for the synthesis of at least four distinct classes of bioactive molecules, including N-chloroheterocyclic antimicrobials, β-amino alcohols targeting N-acetyltransferase for antitubercular therapy, and second-generation selective inhibitors of the hepatitis C virus (HCV) NS3 serine protease . In contrast, a search for the simpler analog 2-Aminothiophene-3-carboxylic acid (CAS 56387-08-7) shows no comparable breadth of documented applications in vendor technical literature [1]. This functional versatility is directly attributable to the presence of the chloro and amino handles, which facilitate diverse chemical transformations.
| Evidence Dimension | Number of Distinct, Vendor-Documented Medicinal Chemistry Applications |
|---|---|
| Target Compound Data | ≥ 4 distinct application classes |
| Comparator Or Baseline | 2-Aminothiophene-3-carboxylic acid (CAS 56387-08-7) |
| Quantified Difference | Qualitative difference (≥4 vs. 0 documented applications in comparable source) |
| Conditions | Vendor technical literature (Sigma-Aldrich) and chemical catalog entries. |
Why This Matters
A building block with established utility across multiple, high-value therapeutic areas reduces the risk of procurement for medicinal chemists and provides a more versatile starting point compared to less-documented analogs.
- [1] Carl Roth. (n.d.). 2-Aminothiophene-3-carboxylic acid, CAS No. 56387-08-7. Product Information. View Source
